molecular formula C24H51NO6S B15192180 Stearoyl ethyltrimonium methosulfate CAS No. 114519-87-8

Stearoyl ethyltrimonium methosulfate

Cat. No.: B15192180
CAS No.: 114519-87-8
M. Wt: 481.7 g/mol
InChI Key: JYEDCBIXDUJNHA-UHFFFAOYSA-M
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Description

Stearoyl ethyltrimonium methosulfate (SETM) is a quaternary ammonium compound widely utilized as a cationic surfactant and emulsifying agent in cosmetic formulations, particularly hair conditioners and skincare products. Its molecular formula is C₂₄H₅₁NO₆S (CH₃OSO₃⁻–CH₃(CH₂)₁₆CO(CH₂)₂N⁺(CH₃)₃), characterized by an 18-carbon stearoyl chain linked to a trimethylammonium group via an ethoxy spacer . The compound’s cationic nature enables strong adsorption to negatively charged surfaces (e.g., hair or skin), enhancing moisturization, detangling, and static reduction .

Properties

CAS No.

114519-87-8

Molecular Formula

C24H51NO6S

Molecular Weight

481.7 g/mol

IUPAC Name

methyl sulfate;trimethyl(2-octadecanoyloxyethyl)azanium

InChI

InChI=1S/C23H48NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;1-5-6(2,3)4/h5-22H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JYEDCBIXDUJNHA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearoyl ethyltrimonium methosulfate is synthesized through an acylation reaction involving stearic acid (octadecanoic acid) and ethanolThe final step involves the addition of methylsulfuric acid to form the methosulfate salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acylation reactions under controlled conditions. The process ensures high purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Stearoyl ethyltrimonium methosulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can replace the trimethyl ammonium group.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the stearic acid component.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the ester bond to form alcohols.

Major Products Formed

Scientific Research Applications

Stearoyl ethyltrimonium methosulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

    Biology: Employed in cell culture media and other biological applications due to its biocompatibility.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Widely used in the cosmetic industry for its conditioning and emulsifying properties. .

Mechanism of Action

The mechanism of action of stearoyl ethyltrimonium methosulfate involves its ability to reduce surface tension between different phases, such as oil and water. The compound’s quaternary ammonium group interacts with negatively charged surfaces, while the stearic acid component provides hydrophobic interactions. This dual functionality allows it to stabilize emulsions and enhance the spreadability of formulations. The molecular targets include cell membranes and other negatively charged surfaces, where it can exert its conditioning and antimicrobial effects .

Comparison with Similar Compounds

Palmitoyl Ethyltrimonium Methosulfate (PETM)

Structural Differences : PETM shares the same core structure as SETM but features a 16-carbon palmitoyl chain (C₁₆H₃₁) instead of the stearoyl (C₁₈H₃₅) group .
Functional Implications :

  • Solubility : The shorter alkyl chain in PETM improves water solubility compared to SETM, making it suitable for lightweight formulations like leave-in conditioners .
  • Conditioning Efficacy : SETM’s longer chain provides stronger hydrophobic interactions, leading to superior film-forming and anti-static properties in rinse-off products .

Cocoylcholine Methosulfate (CCM)

Structural Differences : CCM incorporates a choline head group (2-hydroxyethyl-trimethylammonium) esterified with coconut-derived fatty acids (C₈–C₁₈ chains) .
Functional Implications :

  • Versatility : The mixed alkyl chain lengths in CCM (from coconut oil) enhance foaming and cleansing efficiency, favoring its use in shampoos and facial cleansers .

Distearoylethyl Hydroxyethylmonium Methosulfate (DSHEM)

Structural Differences : DSHEM features two stearoyl chains and a hydroxyethyl group, increasing molecular bulk .
Functional Implications :

  • Emollience : The dual alkyl chains enhance occlusive properties, making DSHEM effective in heavy-duty creams and ointments.
  • Safety Profile: DSHEM has noted low to moderate concerns for neurotoxicity and endocrine disruption, though regulatory approvals remain intact .

Performance and Application Data

Table 1: Key Properties of Quaternary Ammonium Surfactants

Compound Alkyl Chain Length Primary Use Solubility Safety Notes
SETM C₁₈ Rinse-off conditioners Moderate Generally recognized as safe (GRAS)
PETM C₁₆ Leave-in conditioners High GRAS; lower residue buildup
CCM C₈–C₁₈ (mixed) Cleansers, foaming agents High Low irritation potential
DSHEM 2×C₁₈ Emollient creams Low Low-moderate toxicity concerns

Table 2: Molecular and Commercial Profiles

Compound Molecular Formula Trade Name (Example) CAS Number
SETM C₂₄H₅₁NO₆S Surfactive V 18 Not specified
PETM C₂₂H₄₇NO₆S Surfactive V 16 116246-03-8
CCM Variable (coconut-derived) Surfactive VCC 852690-27-8

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